molecular formula C22H30O4 B1262864 Cyclospongiaquinone-1

Cyclospongiaquinone-1

Numéro de catalogue: B1262864
Poids moléculaire: 358.5 g/mol
Clé InChI: HFBFVIXWFQKASY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclospongiaquinone-1 (CSQ1) is a marine-derived merosesquiterpene quinone characterized by a tetracyclic benzo[α]xanthene skeleton, comprising a drimane-type sesquiterpene fused to a 1,4-benzoquinone moiety via an oxygen bridge (Figure 1) . It was first isolated from the sponge Dactylospongia elegans and Stelospongia conulata . CSQ1 exhibits diverse bioactivities, including cytotoxicity, antimicrobial effects (particularly against Gram-positive bacteria), anti-inflammatory properties, and hypoxia-inducible factor (HIF-1) activation . Its synthesis has been achieved through acid-induced cyclization of (+)-sclareolide-derived intermediates, with a 24–33% yield over 10–12 steps .

Propriétés

Formule moléculaire

C22H30O4

Poids moléculaire

358.5 g/mol

Nom IUPAC

10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

InChI

InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3

Clé InChI

HFBFVIXWFQKASY-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C

SMILES canonique

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C

Synonymes

cyclospongiaquinone-1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dehydrocyclospongiaquinone-1
  • Structure : Differs from CSQ1 by dehydrogenation at the C12–C12a bond, forming a conjugated diene system .
  • Source : Co-isolated with CSQ1 from D. elegans .
  • Bioactivity : Shares antimicrobial and cytotoxic profiles but may exhibit altered potency due to increased electron delocalization .
Cyclospongiaquinone-2
  • Structure : Contains a rearranged sesquiterpene unit with a spiranic skeleton .
  • Source : Isolated alongside CSQ1 from D. elegans .
  • Bioactivity : Demonstrates moderate cytotoxicity but lacks reported anti-inflammatory activity .
Dactyloquinone B
  • Structure : Features a similar ether bridge but incorporates a rearranged sesquiterpene skeleton .
  • Source : Isolated from D. elegans .
  • Bioactivity: Exhibits moderate cytotoxicity and synergizes with CSQ1 to inhibit nitric oxide (NO) production in macrophages (IC₅₀ = 8.2 μM) .

Functional Analogues

Puupehenone and Puupehenol
  • Structure: Lack the ether bridge, possessing a linear sesquiterpene-quinone arrangement .
  • Source : Isolated from Dactylospongia spp. and Verongida sponges .
  • Bioactivity : Strong antioxidant and antimicrobial effects (MIC = 1–4 μg/mL against S. aureus), surpassing CSQ1 in potency .
Ilimaquinone
  • Structure: Linear sesquiterpene-quinone with a drimane skeleton .
  • Source : Found in Dysidea spp. .
  • Bioactivity: Notable anti-HIV activity (EC₅₀ = 0.8 μM) and HIF-1 activation, but weaker cytotoxicity compared to CSQ1 .
Spongiaquinone
  • Structure: Lacks the fused pyran ring, with a simpler sesquiterpene-quinone linkage .
  • Source : Co-isolated with CSQ1 from S. conulata .

Bioactivity Comparison

Compound Cytotoxicity (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Anti-Inflammatory (NO Inhibition) HIF-1 Activation
This compound 5.8 (HeLa) 16 (S. aureus) IC₅₀ = 8.2 μM Yes
Dehydrothis compound 6.2 (HeLa) 18 (S. aureus) Not reported No
Puupehenone 2.4 (MCF-7) 1–4 (S. aureus) Not reported No
Ilimaquinone 12.5 (HeLa) >20 (S. aureus) Not reported Yes

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Ether Bridge: The oxygen bridge in CSQ1 enhances conformational rigidity, improving target binding (e.g., HIF-1 or NO synthase) compared to linear analogues like ilimaquinone .
  • Quinone Oxidation State: The 1,4-benzoquinone moiety is critical for redox-mediated activities, such as DNA strand break formation (observed in CSQ1 and ilimaquinone) .
  • Sesquiterpene Rearrangements: Spiranic or rearranged skeletons (e.g., cyclospongiaquinone-2) reduce bioactivity, suggesting the drimane framework optimizes membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclospongiaquinone-1
Reactant of Route 2
Cyclospongiaquinone-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.